molecular formula C19H23Br2N7O2 B11671437 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11671437
M. Wt: 541.2 g/mol
InChI Key: MYCGGPJWWUJILY-WSDLNYQXSA-N
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Description

2,4-Dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol is a complex organic compound that features a phenol group substituted with bromine atoms at the 2 and 4 positions, and a hydrazone linkage to a triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol typically involves multiple steps:

    Bromination of Phenol: The starting material, phenol, is brominated at the 2 and 4 positions using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Hydrazone: The brominated phenol is then reacted with hydrazine hydrate to form the hydrazone linkage.

    Triazine Ring Formation: The hydrazone is further reacted with cyanuric chloride to form the triazine ring system.

    Substitution with Morpholine and Piperidine: Finally, the triazine ring is substituted with morpholine and piperidine groups under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and automated systems for the subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals targeting cancer and infectious diseases.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol involves its interaction with biological targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, its hydrophobic and hydrophilic regions allow it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorophenol: Similar structure but with a chlorine atom instead of the hydrazone linkage and triazine ring.

    2,4-Dibromo-6-methylphenol: Similar structure but with a methyl group instead of the hydrazone linkage and triazine ring.

Uniqueness

2,4-Dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol is unique due to its complex structure, which combines brominated phenol, hydrazone linkage, and triazine ring with morpholine and piperidine substitutions. This unique combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23Br2N7O2

Molecular Weight

541.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C19H23Br2N7O2/c20-14-10-13(16(29)15(21)11-14)12-22-26-17-23-18(27-4-2-1-3-5-27)25-19(24-17)28-6-8-30-9-7-28/h10-12,29H,1-9H2,(H,23,24,25,26)/b22-12+

InChI Key

MYCGGPJWWUJILY-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)N4CCOCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)N4CCOCC4

Origin of Product

United States

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